2-Fluoroquinolin-7-ol

Description

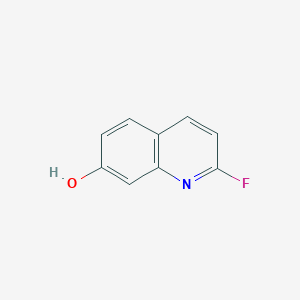

2-Fluoroquinolin-7-ol is a fluorinated quinoline derivative characterized by a fluorine atom at the 2-position and a hydroxyl group at the 7-position of the quinoline ring.

Properties

IUPAC Name |

2-fluoroquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-9-4-2-6-1-3-7(12)5-8(6)11-9/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSHNXNIGOYZFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroquinolin-7-ol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom in the quinoline ring with a fluorine atom. This can be achieved using reagents such as potassium fluoride or cesium fluoride in the presence of a suitable solvent like dimethyl sulfoxide or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced techniques such as continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroquinolin-7-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7th position can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Fluoroquinolin-7-ol is primarily investigated for its antimicrobial and anticancer properties. Its mechanism of action involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication. This inhibition leads to bacterial cell death, positioning the compound as a potential antibacterial agent against resistant strains.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity:

- Minimum Inhibitory Concentration (MIC) studies show effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

- In vitro studies demonstrate its capability to inhibit bacterial growth at low concentrations, suggesting potential therapeutic applications in treating infections.

Antineoplastic Properties

In addition to its antibacterial effects, this compound has been explored for its antineoplastic activity:

- Studies involving human cancer cell lines reveal that the compound induces cytotoxicity, particularly in breast and lung cancer models.

- Its ability to disrupt DNA replication processes makes it relevant for cancer treatment research.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Effective against resistant bacterial strains | |

| Antineoplastic | Induces cytotoxicity in cancer cell lines | |

| Enzyme Inhibition | Targets DNA gyrase and topoisomerase IV |

Case Studies and Research Findings

- Antibacterial Efficacy Study : A study conducted on multiple bacterial strains demonstrated that this compound exhibited an MIC significantly lower than many traditional antibiotics, indicating its potential as a novel antibacterial agent.

- Cytotoxicity in Cancer Cells : Research involving various human cancer cell lines showed that treatment with this compound resulted in substantial reductions in cell viability, particularly in models of breast and lung cancer. The mechanism was linked to its ability to inhibit topoisomerase enzymes critical for cancer cell proliferation.

- Comparative Analysis with Other Fluoroquinolones : Comparative studies highlighted that while traditional fluoroquinolones have established antibacterial profiles, this compound shows enhanced activity against resistant strains, making it a candidate for further development.

Mechanism of Action

The mechanism of action of 2-Fluoroquinolin-7-ol involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it prevents DNA replication and transcription, leading to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, making it effective against a broad spectrum of bacterial infections.

Comparison with Similar Compounds

7-Fluoroquinolin-3-ol (CAS 1026622-90-1)

7-Fluoroquinoline-2-carboxylic Acid (CAS 256929-92-7)

- Structure : Fluorine at position 7, carboxylic acid at position 2.

- Molecular Weight: 191.16 g/mol (C₁₀H₆FNO₂) .

- Key Difference: The carboxylic acid group introduces higher acidity and reactivity, enabling conjugation or salt formation, unlike the hydroxyl group in 2-Fluoroquinolin-7-ol.

Fluorinated Derivatives

2-(Difluoromethyl)quinolin-7-ol

- Structure : Difluoromethyl group at position 2, hydroxyl at position 6.

- Key Difference: The difluoromethyl group enhances lipophilicity and metabolic stability compared to monofluorinated analogs like this compound .

4-(2-Fluoro-4-nitrophenoxy)quinolin-7-ol (CAS 1394820-98-4)

- Structure: 2-fluoro-4-nitrophenoxy substituent at position 4, hydroxyl at position 7.

- Molecular Weight : 300.24 g/mol (C₁₅H₉FN₂O₄) .

- Solubility : Requires storage at 2–8°C in solution, suggesting sensitivity to temperature and solvent compatibility .

Functional Group Variants

5-Fluoro-7-nitroquinolin-8-ol (CAS 18472-02-1)

- Structure : Fluorine at position 5, nitro at position 7, hydroxyl at position 8.

- Key Difference: The nitro group at position 7 enhances electrophilicity, making this compound more reactive in substitution reactions compared to this compound .

Comparative Data Table

Key Findings and Implications

Positional Effects: The location of fluorine and hydroxyl groups significantly impacts solubility and bioactivity. For example, 7-Fluoroquinolin-3-ol exhibits higher toxicity risks than its positional isomer, likely due to altered metabolic pathways.

Functional Group Influence: Electron-withdrawing groups (e.g., nitro in 5-Fluoro-7-nitroquinolin-8-ol ) increase reactivity but may reduce biocompatibility compared to simpler fluorinated derivatives.

Fluorination Degree : Difluoromethylated analogs offer improved stability but require careful assessment of environmental persistence, as highlighted in PFAS-related studies .

Biological Activity

2-Fluoroquinolin-7-ol is a fluorinated heterocyclic compound that has garnered attention in various fields of biological research due to its promising pharmacological properties. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound, with the chemical formula C_9H_6F_N_O, contains a quinoline ring system substituted with a hydroxyl group and a fluorine atom. The presence of these functional groups significantly influences its biological activity, particularly its interactions with enzymes and nucleic acids.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor . It has been shown to interact with bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it effectively prevents DNA replication and transcription, leading to bacterial cell death. This mechanism underpins its potential as an antimicrobial agent.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined for clinical isolates of Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity, with MIC values ranging from 0.5 to 2 µg/mL depending on the strain tested .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 1 | 2 |

| Pseudomonas aeruginosa | 0.5 | 1 |

| Escherichia coli | 2 | 4 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines, with IC50 values typically in the submicromolar range. For instance, one study reported an IC50 value of 0.3 µM against K-562 leukemia cells . The mechanism appears to involve intercalation into DNA, disrupting cellular replication processes.

Case Study: Antimicrobial Efficacy

A case study conducted by researchers at the People's Liberation Army 304 Hospital focused on the synthesis and evaluation of fluoroquinolone derivatives, including this compound. The study highlighted its effectiveness against multidrug-resistant strains, showcasing its potential as a therapeutic agent in treating resistant infections .

Case Study: Anticancer Properties

Another significant investigation involved testing the compound's effects on various cancer cell lines. The study found that modifications to the quinoline structure could enhance biological activity. Specifically, introducing hydroxyl groups at different positions on the quinoline ring improved antiproliferative effects, emphasizing structure-activity relationships in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.